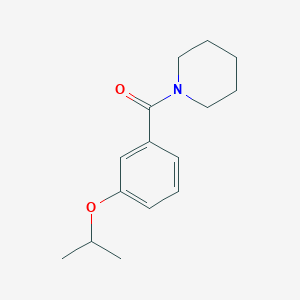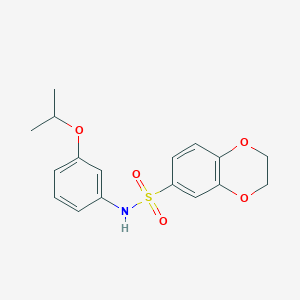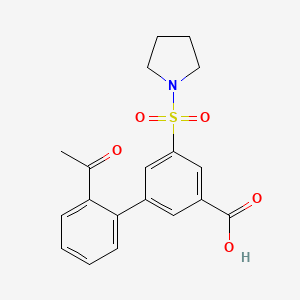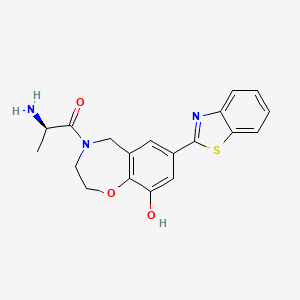
1-(3-isopropoxybenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-isopropoxybenzoyl)piperidine, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(3-isopropoxybenzoyl)piperidine is not fully understood, but it is believed to act through the modulation of several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(3-isopropoxybenzoyl)piperidine has been shown to enhance GABAergic neurotransmission, which is responsible for inhibiting neuronal activity, and to inhibit glutamatergic neurotransmission, which is responsible for excitatory neuronal activity.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)piperidine has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and serotonin. 1-(3-isopropoxybenzoyl)piperidine has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-isopropoxybenzoyl)piperidine has several advantages for lab experiments, including its low toxicity profile and well-tolerated nature in animal studies. However, its limited solubility in water and other solvents can pose challenges for its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-isopropoxybenzoyl)piperidine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential as a drug lead compound for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)piperidine and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-(3-isopropoxybenzoyl)piperidine can be achieved through several methods, including the reaction between 3-isopropoxybenzoyl chloride and piperidine in the presence of a base or the reaction between 3-isopropoxybenzoyl chloride and piperidine in the presence of a catalyst. The yield and purity of the synthesized compound can be optimized by varying the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
1-(3-isopropoxybenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. 1-(3-isopropoxybenzoyl)piperidine has also been studied for its potential as a drug lead compound for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
piperidin-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-7-13(11-14)15(17)16-9-4-3-5-10-16/h6-8,11-12H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYZYBAXRJOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl[3-(propan-2-yloxy)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)



![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)


![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)

![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)